Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 6238-95-5
VCID: VC10341567
InChI: InChI=1S/C20H18N2O5/c1-13-19(20(24)27-12-14-5-3-2-4-6-14)17(11-18(23)21-13)15-7-9-16(10-8-15)22(25)26/h2-10,17H,11-12H2,1H3,(H,21,23)
SMILES: CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Molecular Formula: C20H18N2O5
Molecular Weight: 366.4 g/mol

Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

CAS No.: 6238-95-5

Cat. No.: VC10341567

Molecular Formula: C20H18N2O5

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate - 6238-95-5

Specification

CAS No. 6238-95-5
Molecular Formula C20H18N2O5
Molecular Weight 366.4 g/mol
IUPAC Name benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Standard InChI InChI=1S/C20H18N2O5/c1-13-19(20(24)27-12-14-5-3-2-4-6-14)17(11-18(23)21-13)15-7-9-16(10-8-15)22(25)26/h2-10,17H,11-12H2,1H3,(H,21,23)
Standard InChI Key HQKWZBHLOYLPQN-UHFFFAOYSA-N
SMILES CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Canonical SMILES CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate belongs to the tetrahydropyridine class, featuring a partially saturated six-membered ring with one nitrogen atom. The molecular formula C₂₀H₁₈N₂O₅ (molecular weight: 366.4 g/mol) includes critical substituents:

  • A 4-nitrophenyl group at position 4, contributing electron-withdrawing effects and redox activity.

  • A benzyl ester at position 3, enhancing lipophilicity and enabling further functionalization.

  • A methyl group at position 2, influencing steric and electronic properties.

The IUPAC name, benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate, reflects this arrangement. The SMILES string CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 and InChIKey HQKWZBHLOYLPQN-UHFFFAOYSA-N provide unambiguous structural identifiers .

Physicochemical Properties

While experimental data on melting point and solubility remain limited, the compound’s solubility in polar aprotic solvents (e.g., ethanol, methanol) and instability under prolonged light exposure are inferred from its functional groups. The nitrophenyl moiety suggests susceptibility to reduction, while the benzyl ester may undergo hydrolysis under acidic or basic conditions.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS No.6238-95-5
Molecular FormulaC₂₀H₁₈N₂O₅
Molecular Weight366.4 g/mol
IUPAC NameBenzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
SolubilitySoluble in ethanol, methanol; insoluble in water

Synthetic Pathways and Optimization

Multi-Step Synthesis

The compound is synthesized via a multi-step protocol involving:

  • Condensation: Reaction of 4-nitrobenzaldehyde with methyl acetoacetate in ethanol, catalyzed by ammonium acetate, forms a Knoevenagel adduct.

  • Cyclization: Treatment with benzyl chloroformate in dichloromethane introduces the benzyl ester group, followed by acid-catalyzed ring closure to form the tetrahydropyridine core.

  • Purification: Recrystallization from ethanol yields the final product with >85% purity, as verified by HPLC.

Critical Parameters:

  • Temperature control (55–60°C) during condensation prevents side reactions.

  • Anhydrous conditions are essential during cyclization to avoid ester hydrolysis.

Industrial-Scale Production

Continuous flow reactors have been proposed for large-scale synthesis, reducing reaction times from 12 hours to 30 minutes through enhanced mass transfer. Catalytic systems employing iodine or Lewis acids (e.g., ZnCl₂) further improve yields to >90% .

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media converts the tetrahydropyridine ring to a pyridine derivative, eliminating the nitrophenyl group’s nitro functionality.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling derivatization into bioactive analogues.

Nucleophilic Substitutions

The benzyl ester undergoes hydrolysis under basic conditions (NaOH/EtOH) to yield the carboxylic acid, a precursor for amide coupling reactions.

Analytical Characterization

Spectroscopic Data

  • IR: Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • ¹H NMR (CDCl₃): δ 8.21 (d, 2H, Ar-NO₂), 7.35–7.28 (m, 5H, benzyl), 4.51 (s, 2H, OCH₂), 3.02 (t, 2H, CH₂-N).

The compound’s nitro and ester groups facilitate incorporation into polymers for optoelectronic materials. Blends with polyvinylcarbazole exhibit tunable fluorescence, with emission maxima at 450 nm under UV excitation.

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